![molecular formula C14H15NO2 B3011981 Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 140241-72-1](/img/structure/B3011981.png)
Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Scientific Research Applications
Antioxidant Applications
Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate: derivatives have been investigated for their antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. The pyrrole derivatives, including the Edaravone, are known for their ability to scavenge free radicals, which is beneficial in treating conditions like stroke and amyotrophic lateral sclerosis (ALS) .
Pharmaceutical Drug Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structural motif is found in numerous pharmaceutically active compounds, which are used to treat a wide range of conditions, including cancer, inflammation, and viral infections .
Material Science
In material science, pyrrole derivatives are used to develop new materials with specific properties. These materials can have applications in electronics, coatings, and as components of complex systems .
Catalysis
Pyrrole compounds play a role in catalysis, which is essential in speeding up chemical reactions in industrial processes. They can act as catalysts themselves or form part of catalytic systems .
Antimalarial Research
The derivatives of Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate have been utilized in the discovery of antimalarial drugs. Antimalarials are critical in the fight against malaria, a disease that affects millions worldwide .
Green Chemistry
The synthesis of pyrrole derivatives aligns with the principles of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. This approach includes using green solvents and developing solvent-free methods for the synthesis of these compounds .
Mechanism of Action
The mechanism of action of pyrrole derivatives can vary widely depending on their specific structure and the biological system they interact with. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more . The specific mechanism of action for “Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate” is not available in the resources I have.
properties
IUPAC Name |
methyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-12(14(16)17-3)9-13(15(10)2)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKINOAOXEGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate |
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